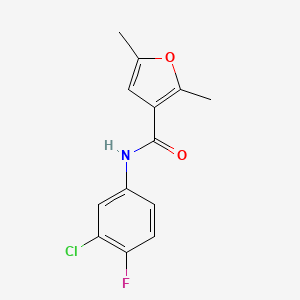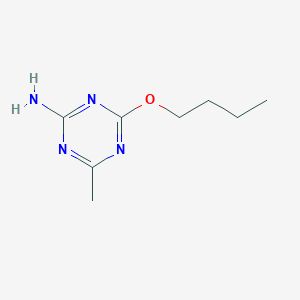
N-(3-chloro-4-fluorophenyl)-2,5-dimethylfuran-3-carboxamide
Overview
Description
- Starting materials: Intermediate from Step 1
- Reagents: Ammonia or amine derivatives
- Conditions: Acidic or basic medium, depending on the specific reaction pathway
Step 3: Addition of the Chloro-Fluoro Phenyl Group
- Starting materials: Intermediate from Step 2
- Reagents: 3-chloro-4-fluoroaniline
- Conditions: Catalytic hydrogenation or other suitable methods
Industrial Production Methods
Industrial production of N-(3-chloro-4-fluorophenyl)-2,5-dimethylfuran-3-carboxamide may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2,5-dimethylfuran-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the furan ring, followed by the introduction of the carboxamide group and the chloro-fluoro phenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of the Furan Ring
- Starting materials: 2,5-dimethylfuran
- Reagents: Chlorinating agents, fluorinating agents
- Conditions: Controlled temperature and pressure
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carboxamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions where the chloro or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; polar aprotic solvents.
Major Products Formed
Oxidation: Formation of furan oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-2,5-dimethylfuran-3-carboxamide exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
- N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Uniqueness
N-(3-chloro-4-fluorophenyl)-2,5-dimethylfuran-3-carboxamide stands out due to its unique combination of a furan ring with a chloro-fluoro phenyl group and a carboxamide group. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2/c1-7-5-10(8(2)18-7)13(17)16-9-3-4-12(15)11(14)6-9/h3-6H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFHQTXPDJNUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-6-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B3590201.png)
![N-(5-CHLORO-2-PYRIDYL)-5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B3590204.png)
![ETHYL 5'-(3-PHENYLPROP-2-YNAMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE](/img/structure/B3590205.png)
![3-anilino-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3590208.png)
![3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl furan-2-carboxylate](/img/structure/B3590217.png)
![(E)-3-anilino-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3590218.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3590224.png)

![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3590233.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B3590251.png)
![1-BENZOTHIOPHEN-3-YL[4-(3,4-DICHLOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3590259.png)
![4-(4-METHYLPIPERAZINE-1-CARBONYL)-2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE](/img/structure/B3590268.png)
![1-(2-METHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE](/img/structure/B3590274.png)
![N-[(2-METHOXYPHENYL)METHYL]-2-(THIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B3590276.png)
